molecular formula C19H15N3O3S2 B2591436 4-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-24-3

4-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2591436
CAS No.: 627833-24-3
M. Wt: 397.47
InChI Key: HUAPPQPAINLAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H15N3O3S2 and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine can be involved in reactions that contribute to the development of new synthetic methodologies. For example, a study by Wippich et al. (2016) discusses the Rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination by directed C-H bond activation, demonstrating efficient and economic means for introducing N-Boc protected amino groups into thiophene and benzene nuclei, which could potentially be applied to compounds like 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine for various synthetic purposes (Wippich, Truchan, & Bach, 2016).

Organic Synthesis and Heterocyclic Chemistry

The compound can serve as a precursor or intermediate in the synthesis of complex heterocyclic structures. Braña et al. (1990) describe the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines, where the reaction of (4-pyridylmethyl)amine with benzenesulfonyl chlorides affords corresponding sulfonamides, which could relate to the reactivity and potential applications of 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine in synthesizing novel compounds (Braña, Castellano, & Yunta, 1990).

Spectroscopic Studies and Computational Chemistry

Compounds with structural similarities to 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine can be subjects of detailed spectroscopic and computational studies. Dabbagh et al. (2007) performed a detailed analysis of the structural, infrared spectra, and visible spectra of 4-substituted aminoazo-benzenesulfonyl azides, providing insights into the electronic and vibrational properties that could be relevant for studying the compound (Dabbagh, Teimouri, Chermahini, & Shiasi, 2007).

Novel Synthetic Pathways and Heterocyclic Compounds

Research into novel synthetic pathways can lead to the creation of new heterocyclic compounds, potentially involving 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine. Cheng et al. (2020) discussed the application of Pyridinium 1,4-Zwitterionic Thiolates in the synthesis of benzopyridothiazepines and benzothiophenes, which could be relevant for exploring new synthetic routes and applications for the compound (Cheng, Li, Wang, Zhang, Li, He, Li, & Zhai, 2020).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c23-27(24,15-7-2-1-3-8-15)19-18(21-13-14-6-4-10-20-12-14)25-17(22-19)16-9-5-11-26-16/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAPPQPAINLAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.